N'-[(2,4-difluorophenyl)methyl]-N,N-dimethyl-N'-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)ethane-1,2-diamine
Description
N’-[(2,4-difluorophenyl)methyl]-N,N-dimethyl-N’-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)ethane-1,2-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a difluorophenyl group, a dimethylamine group, and an oxazolo[5,4-d]pyrimidine moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N'-[(2,4-difluorophenyl)methyl]-N,N-dimethyl-N'-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c1-11-15-16(20-10-21-17(15)25-22-11)24(7-6-23(2)3)9-12-4-5-13(18)8-14(12)19/h4-5,8,10H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZRQGRTWOVWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N(CCN(C)C)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-difluorophenyl)methyl]-N,N-dimethyl-N’-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)ethane-1,2-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazolo[5,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluorophenyl group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with a suitable nucleophile.
Attachment of the dimethylamine group: This can be done through reductive amination or other amine introduction techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-difluorophenyl)methyl]-N,N-dimethyl-N’-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the difluorophenyl and oxazolo[5,4-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N’-[(2,4-difluorophenyl)methyl]-N,N-dimethyl-N’-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N’-[(2,4-difluorophenyl)methyl]-N,N-dimethyl-N’-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)ethane-1,2-diamine exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to modulation of biological processes. For example, it could inhibit the activity of certain enzymes, thereby affecting metabolic pathways or signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
N’-[(2,4-difluorophenyl)methyl]-N,N-dimethyl-N’-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)ethane-1,2-diamine: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
What sets N’-[(2,4-difluorophenyl)methyl]-N,N-dimethyl-N’-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)ethane-1,2-diamine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
